3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL
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Overview
Description
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a chloro group, a trifluoroethoxy group, and a phenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL typically involves multiple steps:
Reaction of 2,4-dinitrochlorobenzene with 2,2,2-trifluoroethanol: This step forms 2,4-dinitrochlorobenzene trifluoroethanol ether.
Reaction with methanesulfonyl chloride: The intermediate is then reacted with methanesulfonyl chloride to produce 2-chloro-4-methanesulfonyl-3-(2,2,2-trifluoroethoxy)methylbenzene.
Base-catalyzed reaction: Finally, the compound is treated with a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by other nucleophiles.
Oxidation reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction reactions: The compound can be reduced to form different alcohol derivatives.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Various substituted phenoxypropanol derivatives.
Oxidation reactions: Corresponding ketones or aldehydes.
Reduction reactions: Different alcohol derivatives.
Scientific Research Applications
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)methylbenzoic acid: Shares similar structural features but differs in functional groups.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Another compound with a trifluoroethoxy group but with a different core structure.
Uniqueness
3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
653578-08-6 |
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Molecular Formula |
C11H12ClF3O3 |
Molecular Weight |
284.66 g/mol |
IUPAC Name |
3-[2-chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C11H12ClF3O3/c12-9-6-8(18-7-11(13,14)15)2-3-10(9)17-5-1-4-16/h2-3,6,16H,1,4-5,7H2 |
InChI Key |
IORSNQAPKDRMFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)OCCCO |
Origin of Product |
United States |
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